

Spectroscopic Data of 1-Bromo-4-fluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-4-fluorobenzene*

Cat. No.: *B142099*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-fluorobenzene**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **1-bromo-4-fluorobenzene**, both ^1H and ^{13}C NMR spectra provide characteristic signals that confirm its structure.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-bromo-4-fluorobenzene** is characterized by a complex splitting pattern in the aromatic region due to proton-proton and proton-fluorine couplings.

Table 1: ^1H NMR Spectroscopic Data for **1-Bromo-4-fluorobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.42	Triplet (apparent)	ortho J(H,H) \approx 8.8, meta J(H,F) \approx 4.9	H-2, H-6
~6.99	Triplet (apparent)	ortho J(H,H) \approx 8.8, ortho J(H,F) \approx 8.8	H-3, H-5

Note: The assignments of H-2/H-6 and H-3/H-5 are based on the electronic effects of the bromine and fluorine substituents. The protons ortho to the bromine (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5).

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **1-bromo-4-fluorobenzene** displays four distinct signals in the aromatic region, consistent with the molecule's symmetry. The carbon attached to fluorine exhibits a large one-bond carbon-fluorine coupling constant (^1JCF).

Table 2: ^{13}C NMR Spectroscopic Data for **1-Bromo-4-fluorobenzene**

Chemical Shift (δ) ppm	C-F Coupling Constant (^1JCF) Hz	Assignment
~162.5	$^1\text{JCF} \approx 245$	C-4
~132.5	$^3\text{JCF} \approx 8$	C-2, C-6
~117.5	$^2\text{JCF} \approx 21$	C-3, C-5
~119.5	$^4\text{JCF} \approx 3$	C-1

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The assignments are based on established substituent effects and coupling patterns in fluorinated aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-bromo-4-fluorobenzene** shows characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Table 3: Principal IR Absorption Bands for **1-Bromo-4-fluorobenzene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3100 - 3000	Weak - Medium	Aromatic C-H stretch
~1585, 1485, 1400	Strong	Aromatic C=C ring stretch
~1220	Strong	C-F stretch
~1090	Strong	In-plane C-H bend
~825	Strong	Out-of-plane C-H bend (para-disubstitution)
~680	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-bromo-4-fluorobenzene** shows a prominent molecular ion peak and characteristic isotopic patterns for bromine.

Table 4: Mass Spectrometry Data for **1-Bromo-4-fluorobenzene**

m/z	Relative Abundance (%)	Assignment
174	~98	[M] ⁺ (with ⁷⁹ Br)
176	100	[M+2] ⁺ (with ⁸¹ Br)
95	~35	[C ₆ H ₄ F] ⁺
75	~15	[C ₆ H ₃] ⁺

Note: The presence of two molecular ion peaks at m/z 174 and 176 in an approximate 1:1 ratio is a characteristic signature of a compound containing one bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 20-30 mg of **1-bromo-4-fluorobenzene**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.
- Cap the NMR tube securely.

1H NMR Acquisition:

- The 1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used for acquisition.
- Typically, 8 to 16 scans are acquired to obtain a good signal-to-noise ratio.
- The spectral data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
- A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
- A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ^{13}C isotope.
- The data is processed similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

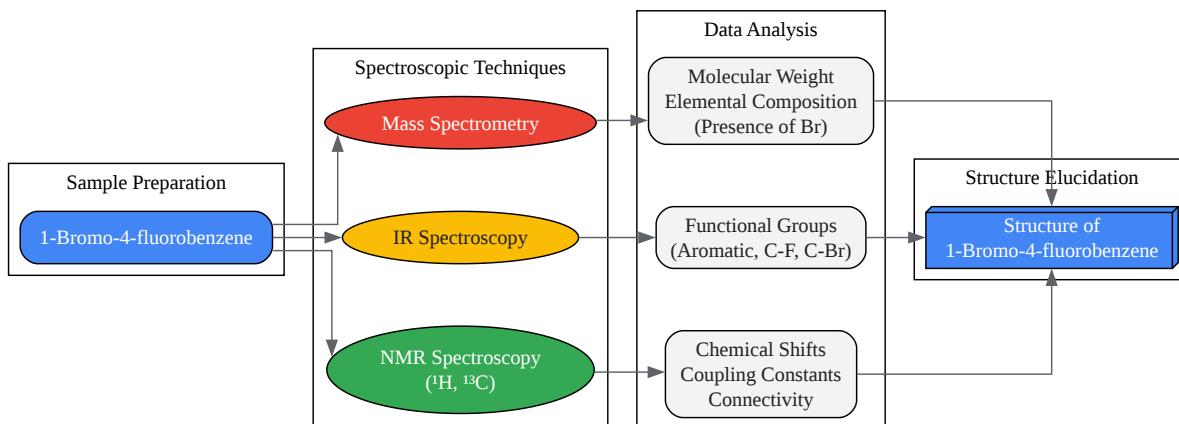
- Place one to two drops of liquid **1-bromo-4-fluorobenzene** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Ensure there are no air bubbles trapped in the liquid film.

Data Acquisition (FT-IR):

- Record a background spectrum of the empty spectrometer.
- Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

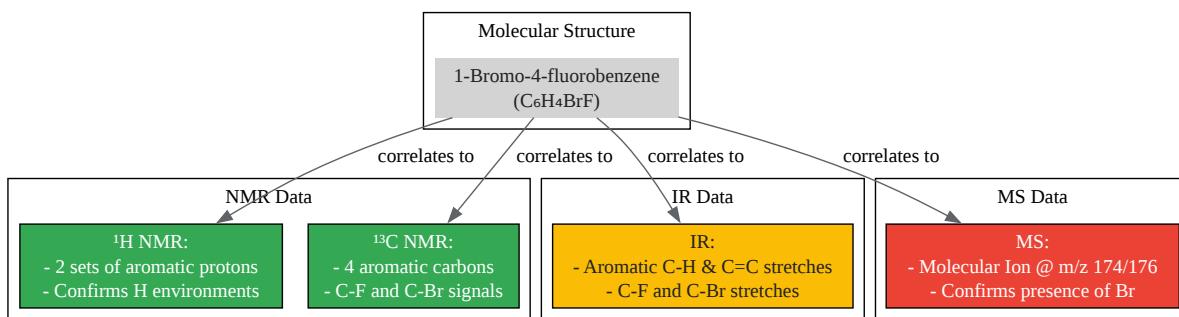
Mass Spectrometry (MS)

Sample Introduction and Ionization:


- A dilute solution of **1-bromo-4-fluorobenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Data Acquisition:

- The ions generated are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion.
- The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.


Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of **1-bromo-4-fluorobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for **1-Bromo-4-fluorobenzene**.

[Click to download full resolution via product page](#)

Caption: Correlation of Spectroscopic Data to Molecular Structure.

- To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-4-fluorobenzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142099#1-bromo-4-fluorobenzene-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b142099#1-bromo-4-fluorobenzene-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com